![molecular formula C16H20N2OS B12938092 Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]- CAS No. 874133-76-3](/img/structure/B12938092.png)
Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol is an organic compound that features a complex structure with a cyclohexanol core, an imidazole ring, and a methylthio-substituted phenyl group
Métodos De Preparación
The synthesis of 1-(1-(2-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Attachment of the methylthio group:
Cyclohexanol core formation: The final step involves the formation of the cyclohexanol core, which can be achieved through various methods, including Grignard reactions or reduction of ketones.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-(1-(2-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the specific conditions and reagents used.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions but can include ketones, aldehydes, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(1-(2-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-(2-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methylthio group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Comparación Con Compuestos Similares
1-(1-(2-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol can be compared with other similar compounds, such as:
1-(2-(Methylthio)phenyl)cyclohexanol: Lacks the imidazole ring, which may reduce its biological activity.
1-(1-(2-(Methylthio)phenyl)-1H-imidazol-2-yl)ethanol: Has a shorter carbon chain, which may affect its chemical properties and reactivity.
1-(1-(2-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanone:
The uniqueness of 1-(1-(2-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol lies in its combination of a cyclohexanol core, an imidazole ring, and a methylthio-substituted phenyl group, which together confer specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
874133-76-3 |
|---|---|
Fórmula molecular |
C16H20N2OS |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
1-[1-(2-methylsulfanylphenyl)imidazol-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H20N2OS/c1-20-14-8-4-3-7-13(14)18-12-11-17-15(18)16(19)9-5-2-6-10-16/h3-4,7-8,11-12,19H,2,5-6,9-10H2,1H3 |
Clave InChI |
LZCMGNXBEIDOLI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1N2C=CN=C2C3(CCCCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


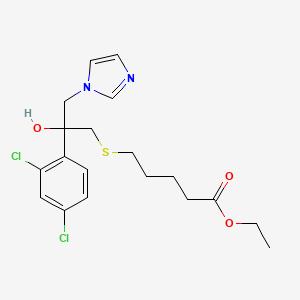
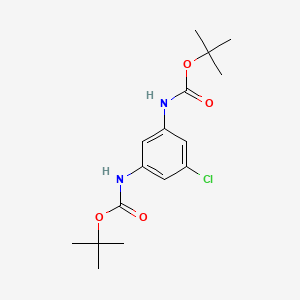
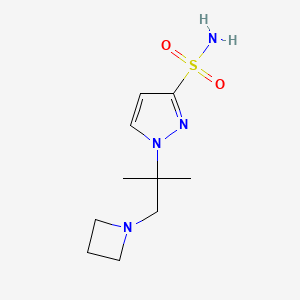
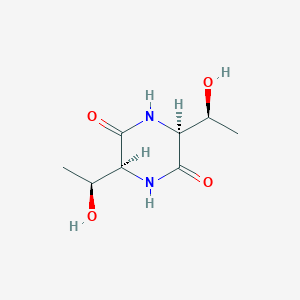
![7-((2S,3S,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12938028.png)

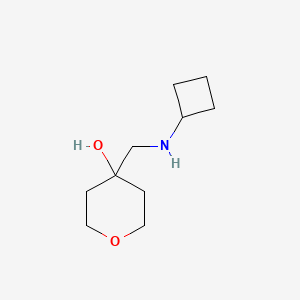
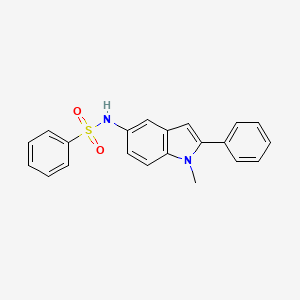
![Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]-](/img/structure/B12938059.png)
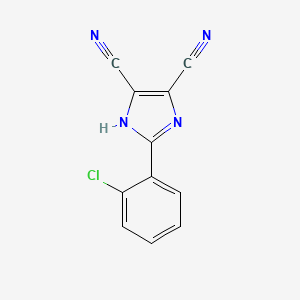


![Benzenemethanol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12938077.png)
![1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-](/img/structure/B12938091.png)
